molecular formula C13H16F2N2O2 B13119665 tert-Butyl3-(3,5-difluoropyridin-2-yl)azetidine-1-carboxylate

tert-Butyl3-(3,5-difluoropyridin-2-yl)azetidine-1-carboxylate

Cat. No.: B13119665
M. Wt: 270.27 g/mol
InChI Key: OHFGVDSVVAUPPM-UHFFFAOYSA-N
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Description

tert-Butyl3-(3,5-difluoropyridin-2-yl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidine carboxylates It is characterized by the presence of a tert-butyl group, a difluoropyridinyl moiety, and an azetidine ring

Preparation Methods

The synthesis of tert-Butyl3-(3,5-difluoropyridin-2-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the difluoropyridinyl group: This step often involves nucleophilic substitution reactions where a difluoropyridine derivative is introduced to the azetidine ring.

    Addition of the tert-butyl group: This is usually accomplished through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow processes.

Chemical Reactions Analysis

tert-Butyl3-(3,5-difluoropyridin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the difluoropyridinyl moiety, where nucleophiles replace one or both fluorine atoms.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl3-(3,5-difluoropyridin-2-yl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl3-(3,5-difluoropyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The difluoropyridinyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl3-(3,5-difluoropyridin-2-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate: This compound has a similar azetidine ring but features a dioxaborolan group instead of the difluoropyridinyl moiety.

    tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate: This compound contains an indole ring, making it structurally distinct but functionally similar in some applications.

    tert-Butyl ®-5-amino-3,3-difluoropiperidine-1-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H16F2N2O2

Molecular Weight

270.27 g/mol

IUPAC Name

tert-butyl 3-(3,5-difluoropyridin-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C13H16F2N2O2/c1-13(2,3)19-12(18)17-6-8(7-17)11-10(15)4-9(14)5-16-11/h4-5,8H,6-7H2,1-3H3

InChI Key

OHFGVDSVVAUPPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C(C=C(C=N2)F)F

Origin of Product

United States

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